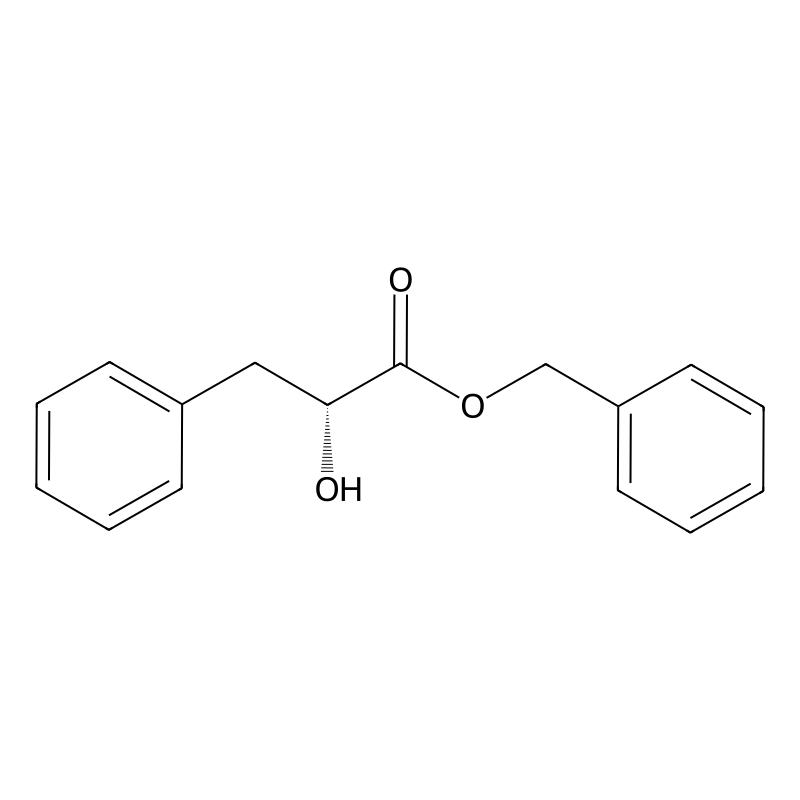

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Synthesis

BR-HPP possesses a stereocenter at the second carbon atom. The (R)-enantiomer designation indicates a specific 3D arrangement of the molecule's substituents. This property makes BR-HPP a potential candidate as a chiral auxiliary or resolving agent in organic synthesis. Chiral auxiliaries are temporary attachments to a molecule that influence the formation of a new chiral center, ultimately favoring the desired enantiomer. Resolving agents are used to separate racemic mixtures (mixtures containing equal amounts of both enantiomers) into their individual enantiopure forms .

Bioorganic Chemistry

The presence of a hydroxyl group and an ester linkage in BR-HPP suggests potential applications in studies related to enzymatic activity and prodrug design. Enzymes are biological catalysts that often exhibit stereoselectivity, meaning they preferentially interact with one enantiomer over another. BR-HPP could be used to investigate enzyme-substrate interactions or as a starting material for synthesizing prodrugs. Prodrugs are inactive compounds that are converted into active drugs by enzymes in the body .

Material Science

While there's no current research available, the structure of BR-HPP could potentially be of interest for researchers in material science due to the presence of the aromatic phenyl rings and the ester linkage. These functional groups can influence properties relevant for material design, such as self-assembly or formation of liquid crystals .

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate is an organic compound with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol. It is classified as an ester, specifically the benzyl ester of (R)-(+)-2-hydroxy-3-phenylpropanoic acid. This compound is notable for its chiral center, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by its aromatic rings and hydroxy group, which can influence its reactivity and interactions in biological systems .

- Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield benzyl alcohol and (R)-(+)-2-hydroxy-3-phenylpropanoic acid.

- Transesterification: This involves the exchange of the alkoxy group of the ester with another alcohol, leading to the formation of different esters.

- Reduction: The hydroxy group can be reduced to form a corresponding alkane or alcohol under appropriate conditions.

- Esterification: The reaction with carboxylic acids can regenerate the ester or form new esters .

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate exhibits various biological activities attributed to its structural features. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, due to its chirality, it may interact selectively with biological receptors, influencing pharmacokinetics and pharmacodynamics in therapeutic contexts .

Several methods exist for synthesizing Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate:

- Enzymatic Synthesis: Utilizing lipases for kinetic resolution of racemic mixtures allows for selective production of the (R) enantiomer with high enantiomeric excess. This method is advantageous due to its mild reaction conditions and specificity .

- Chemical Synthesis: Traditional organic synthesis routes involve the reaction of benzyl alcohol with (R)-2-hydroxy-3-phenylpropanoic acid under acidic conditions to form the ester .

- Biocatalytic Methods: These methods leverage enzymes to catalyze reactions that form the desired compound from simpler precursors, often resulting in higher yields and purities compared to conventional methods .

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate finds applications in various domains:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for anti-inflammatory or analgesic medications.

- Flavoring Agents: Its aromatic properties make it suitable for use in flavoring and fragrance formulations.

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, particularly in asymmetric synthesis where chirality is crucial .

Studies on Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate have explored its interactions with various biological systems:

- Enzyme Interactions: Research indicates that this compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.

- Receptor Binding: Its structural characteristics suggest potential interactions with receptors, which could be explored further for therapeutic applications .

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Benzyl 2-hydroxy-4-phenylbutanoate | 0.96 | Different substitution pattern on the butanoate |

| (R)-Benzyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | 0.90 | Additional hydroxy group on phenyl ring |

| Methyl 3-phenyloxirane-2-carboxylate | 0.88 | Oxirane structure introduces different reactivity |

| (2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate | 0.88 | Different stereochemistry affecting biological activity |

These compounds illustrate variations in structure that affect their chemical reactivity and biological properties while highlighting the distinctiveness of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate within this group .

Thermodynamic Characterization

Phase Transition Behavior: Melting Point and Thermal Decomposition

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate exhibits distinctive thermal characteristics that are fundamental to understanding its phase transition behavior and thermal stability profile [1] [2]. The compound demonstrates a relatively low melting point range of 20-30°C, indicating its transition from solid to liquid state occurs at temperatures slightly above ambient conditions [1] [3]. This thermal behavior is consistent with the molecular structure containing both aromatic and aliphatic components, where the presence of the benzyl ester moiety and the secondary hydroxyl group influences the intermolecular interactions and crystal packing arrangements.

The boiling point of the compound has been determined to be 228°C under standard atmospheric pressure conditions [1] [3]. This elevated boiling point reflects the significant molecular weight of 256.30 g/mol and the presence of hydrogen bonding capabilities through the hydroxyl functional group [4] [1]. The thermal decomposition characteristics remain incompletely characterized, with available safety data sheets indicating that decomposition temperature data is not currently available [2] [5]. However, the compound maintains chemical stability under standard ambient conditions, suggesting adequate thermal stability for typical handling and storage applications [2].

Flash point measurements indicate that the compound exhibits a flash point greater than 113°C [5], positioning it in a relatively safe category for handling under normal laboratory conditions. This parameter is particularly important for understanding the compound's behavior under elevated temperature conditions and its classification for storage and transportation purposes.

Solubility Parameters in Organic Solvent Systems

The solubility characteristics of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate demonstrate a pronounced preference for organic solvent systems, which is consistent with its lipophilic molecular architecture and calculated partition coefficient (LogP) of 2.33 [6]. This moderate lipophilicity indicates favorable interactions with non-polar and moderately polar organic solvents while maintaining limited aqueous solubility.

In highly polar protic solvents such as methanol and ethanol, the compound exhibits significant solubility due to hydrogen bonding interactions between the hydroxyl group and the solvent molecules [7]. The presence of both ester and hydroxyl functionalities provides multiple sites for intermolecular hydrogen bonding, enhancing solubility in alcoholic media. Dichloromethane and chloroform represent optimal solvent systems for this compound, providing excellent solubility characteristics due to the balanced polarity and the ability to accommodate both aromatic and aliphatic structural components [6] [1].

Water solubility remains limited, as expected for a compound with two aromatic rings and an ester linkage [7]. The hydrophobic character dominates the overall solubility behavior, with the single hydroxyl group providing insufficient hydrophilic character to overcome the substantial lipophilic contributions from the dual benzyl components. This solubility profile is particularly relevant for pharmaceutical and analytical applications where solvent selection critically impacts compound handling and analysis protocols.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate, with characteristic chemical shift patterns that reflect the compound's complex aromatic and aliphatic framework [8] [9]. The ¹H NMR spectrum in deuterated chloroform exhibits distinct resonance patterns that enable precise structural assignment and stereochemical confirmation.

The aromatic proton region, typically appearing between 7.2-7.4 ppm, displays a complex multiplet pattern corresponding to the ten aromatic protons from the two benzyl groups [10]. These resonances provide critical information about the electronic environment and substitution patterns of the phenyl rings. The benzylic methylene protons of the ester moiety appear as a characteristic singlet around 5.0-5.2 ppm, reflecting the deshielding effect of the adjacent oxygen atom and the aromatic ring system [10].

The stereogenic center proton (CHOH) typically manifests as a triplet in the 4.2-4.4 ppm region, with coupling patterns that confirm the adjacent methylene group interactions [10]. The hydroxyl proton appears as a broad singlet between 2.5-3.0 ppm, often showing exchange behavior with deuterium oxide, which serves as a confirmatory test for hydroxyl group identification. The phenyl-adjacent methylene protons appear as a doublet around 2.8-3.0 ppm, with coupling patterns that reflect the influence of the adjacent stereocenter [10].

¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing in the characteristic ester region around 170-175 ppm [10]. The aromatic carbon signals span the 125-140 ppm region, while aliphatic carbons, including the stereocenter and methylene groups, appear in the 65-75 ppm range. The stereochemical assignment can be further confirmed through comparison with authentic samples and analysis of coupling patterns in two-dimensional NMR experiments [9].

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that serve as diagnostic fingerprints for functional group identification and molecular structure confirmation [11] [12]. The hydroxyl stretch vibration appears as a strong, broad absorption band in the 3200-3600 cm⁻¹ region, with the breadth and position indicating hydrogen bonding interactions either intramolecularly or with solvent molecules [11] [13].

The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region as medium intensity absorptions, while aliphatic carbon-hydrogen stretches appear as strong absorptions between 2800-3000 cm⁻¹ [12] [13]. These assignments reflect the dual aromatic and aliphatic character of the molecular structure.

The carbonyl stretch represents one of the most diagnostic features, appearing as a very strong absorption between 1735-1750 cm⁻¹, characteristic of ester carbonyl groups [11] [14]. This frequency range is consistent with the electronic environment of the carbonyl carbon in benzyl ester systems. Aromatic carbon-carbon stretching vibrations appear as medium to strong absorptions in the 1450-1600 cm⁻¹ region, providing information about the aromatic ring systems [12] [14].

Carbon-oxygen stretching vibrations provide additional structural confirmation, with ester carbon-oxygen stretches appearing as strong absorptions between 1150-1300 cm⁻¹, and alcohol carbon-oxygen stretches manifesting as medium to strong absorptions in the 1000-1200 cm⁻¹ region [11] [13]. The fingerprint region below 1000 cm⁻¹ contains characteristic aromatic carbon-hydrogen bending modes and out-of-plane aromatic deformation vibrations that provide specific information about substitution patterns [12] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [15] [16]. The molecular ion peak appears at m/z 256, corresponding to the molecular weight of 256.30 g/mol, though this peak typically exhibits low to medium intensity due to the relatively facile fragmentation of benzyl ester systems [15].

The most prominent fragmentation pathway involves benzylic cleavage, producing the highly stable tropylium ion (C₇H₇⁺) at m/z 91, which typically represents the base peak in the mass spectrum [15] [16]. This fragmentation reflects the particularly favorable energetics associated with tropylium ion formation through resonance stabilization. Additional significant fragmentations include the loss of water (m/z 238) through dehydration processes, and the loss of carboxyl groups (m/z 211) through alpha-cleavage adjacent to the carbonyl functionality [15].

Secondary fragmentation patterns include the formation of phenyl cations (C₆H₅⁺) at m/z 77, cyclopentadienyl fragments (C₅H₅⁺) at m/z 65, and various rearrangement products that provide detailed structural information [15] [16]. The fragmentation pattern at m/z 165 corresponds to the loss of the complete benzyl group (C₇H₇), while m/z 147 represents the loss of benzyloxy functionality (C₇H₇O). These fragmentation pathways are consistent with typical ester and benzyl-containing compound behavior under electron impact ionization conditions [15].

The relative intensities of these fragments provide quantitative information about the preferred fragmentation pathways and can be used for compound identification and purity assessment [16]. The high intensity of the tropylium ion peak relative to the molecular ion peak reflects the thermodynamic stability of this particular fragmentation product and serves as a diagnostic marker for benzyl-containing compounds.

Chiroptical Properties

Specific Optical Rotation Measurements

The specific optical rotation of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate represents a fundamental chiroptical parameter that quantifies the compound's ability to rotate plane-polarized light [17] [18]. Experimental measurements have established the specific optical rotation as [α]²⁰_D = +56° ± 2° when measured at a concentration of 1.8 g/100 mL in dichloromethane [17]. This positive rotation confirms the (R) absolute configuration and provides a reliable method for enantiomeric purity assessment and stereochemical verification.

The magnitude of the optical rotation reflects the specific molecular architecture and the electronic environment surrounding the stereogenic center [18] [19]. The presence of the phenyl group adjacent to the stereocenter significantly contributes to the overall rotatory power through electronic interactions and conformational preferences that influence the optical activity [20] [19]. Temperature dependence studies indicate that the optical rotation measurements remain relatively stable across typical laboratory temperature ranges, though precise temperature control is essential for reproducible measurements [18].

Solvent effects on optical rotation measurements have been documented, with dichloromethane representing the standard solvent system for this compound due to its transparency in the visible region and minimal interaction with the chromophoric systems [18] [20]. Alternative solvents such as chloroform and ethanol may produce slightly different rotation values due to specific solvent-solute interactions that can influence molecular conformation and electronic transitions [18].

The optical rotation serves as a critical parameter for enantiomeric excess determination through comparison with authentic samples of known stereochemical purity [21] [22]. Linear relationships between enantiomeric excess and optical rotation values enable quantitative assessment of stereochemical composition in synthetic and analytical applications [18] [21].

Circular Dichroism (CD) Spectral Features

Circular Dichroism spectroscopy provides detailed information about the electronic transitions and conformational characteristics of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate through the measurement of differential absorption of left and right circularly polarized light [20] [19]. The CD spectrum exhibits characteristic Cotton effects in regions corresponding to the aromatic chromophores and the carbonyl functionality, providing insights into the three-dimensional molecular structure and electronic configuration [19].

The aromatic region of the CD spectrum, typically spanning 230-280 nm, displays Cotton effects associated with the benzyl chromophores and their electronic transitions [20] [19]. These features are particularly sensitive to the conformational preferences around the stereogenic center and the relative orientations of the two aromatic ring systems. The sign and magnitude of these Cotton effects provide direct information about the absolute configuration and can be correlated with theoretical calculations to confirm stereochemical assignments [19].

The carbonyl region, appearing at shorter wavelengths around 200-230 nm, exhibits Cotton effects related to the n→π* and π→π* transitions of the ester functionality [20] [19]. These transitions are influenced by the electronic environment created by the adjacent stereogenic center and the aromatic substituents, resulting in characteristic CD signatures that are diagnostic for this structural class [19].

Temperature-dependent CD measurements reveal information about conformational flexibility and the populations of different rotameric states around the stereogenic center [20] [19]. Solvent effects on CD spectra can provide additional insights into molecular interactions and conformational preferences in different chemical environments [18] [19]. The correlation between CD spectral features and molecular conformation makes this technique particularly valuable for understanding structure-activity relationships and for monitoring stereochemical changes during chemical transformations [20] [19].

XLogP3

Wikipedia

Dates

Explore Compound Types